molecular formula C23H24N4O8 B11116038 methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

methyl {(3Z)-2-oxo-3-[2-({[(3,4,5-trimethoxyphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B11116038
M. Wt: 484.5 g/mol
InChI Key: UILKNOIYTWPHDE-UHFFFAOYSA-N
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Description

METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound that features a variety of functional groups, including an indole ring, amide linkages, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in oxidative stress pathways or inflammatory responses. The compound’s effects are mediated through the modulation of these pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3E)-2-OXO-3-({2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]ACETAMIDO}IMINO)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H24N4O8

Molecular Weight

484.5 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C23H24N4O8/c1-32-16-9-13(10-17(33-2)21(16)35-4)22(30)24-11-18(28)25-26-20-14-7-5-6-8-15(14)27(23(20)31)12-19(29)34-3/h5-10,31H,11-12H2,1-4H3,(H,24,30)

InChI Key

UILKNOIYTWPHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O

Origin of Product

United States

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